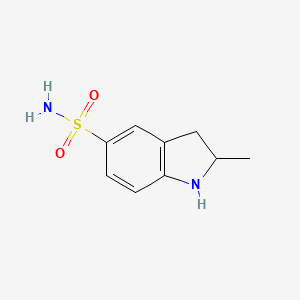

2-Methylindoline-5-sulfonamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-2,3-dihydro-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-6-4-7-5-8(14(10,12)13)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRXVCRNUJELTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585365 | |

| Record name | 2-Methyl-2,3-dihydro-1H-indole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875163-03-4 | |

| Record name | 2-Methyl-2,3-dihydro-1H-indole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2,3-dihydro-1H-indole-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylindoline 5 Sulfonamide and Derived Analogues

Primary Synthetic Pathways for the 2-Methylindoline-5-sulfonamide Core

The construction of the this compound scaffold can be approached through two main strategies: direct functionalization of a pre-formed indoline (B122111) core or the synthesis of precursors that are later cyclized to form the desired indoline ring.

A common and direct method for the synthesis of aryl sulfonamides involves the electrophilic substitution of an aromatic ring with chlorosulfonic acid, followed by amination. wisc.edu This pathway can be adapted for the synthesis of this compound, likely starting from 2-methylindoline (B143341). A similar strategy has been successfully employed for the synthesis of the parent indoline-5-sulfonamide (B1311495). nih.gov

The synthesis typically begins with the protection of the indoline nitrogen to prevent unwanted side reactions and to direct the electrophilic substitution to the desired position on the benzene (B151609) ring. wisc.edunih.gov N-acetylation is a common protection strategy. The protected 2-methylindoline is then treated with an excess of chlorosulfonic acid, which acts as both the solvent and the reagent, to introduce the chlorosulfonyl group primarily at the 5-position due to the ortho,para-directing effect of the nitrogen atom. The resulting 1-acetyl-2-methylindoline-5-sulfonyl chloride is a key intermediate.

This intermediate is then reacted with an amine source, typically aqueous ammonia, to form the sulfonamide. wisc.edu The final step involves the deprotection of the indoline nitrogen, usually by acidic or basic hydrolysis, to yield the target compound, this compound.

A plausible reaction scheme based on the synthesis of indoline-5-sulfonamide is presented below: nih.gov

Scheme 1: Proposed Synthesis of this compound via Chlorosulfonation

An alternative to the direct sulfonation of the indoline ring is the synthesis of a substituted precursor that already contains the necessary functionalities, followed by cyclization to form the 2-methylindoline core. This approach offers flexibility in introducing various substituents.

One such strategy could involve the synthesis of a substituted aniline (B41778) derivative. For instance, a suitably substituted nitrobenzene (B124822) could be reduced to the corresponding aniline. This aniline could then undergo a reaction to form the indoline ring. A well-known method for the formation of 2-methylindoles is the Fischer indole (B1671886) synthesis, which could potentially be adapted for indoline synthesis or followed by a reduction step.

Another approach involves the use of modern cross-coupling reactions to construct the necessary bonds. For example, a suitably substituted bromoaniline could undergo a palladium-catalyzed coupling reaction to introduce the precursor to the ethyl group at the ortho position, followed by cyclization.

While specific examples for the synthesis of this compound via this route are not prevalent in the literature, the general principles of indole and indoline synthesis provide a framework for such a strategy.

Chemical Modifications and Derivatization Strategies of the this compound Scaffold

Once the this compound core is obtained, it can be further modified at several positions to create a library of analogues for structure-activity relationship (SAR) studies. The most common sites for modification are the indoline nitrogen and the sulfonamide moiety.

The secondary amine of the indoline ring is a versatile handle for introducing a wide range of substituents through N-acylation and N-alkylation reactions. nih.gov

N-Acylation: The indoline nitrogen can be readily acylated using various acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine. nih.govgoogle.com This reaction allows for the introduction of a diverse array of acyl groups, which can modulate the electronic and steric properties of the molecule. A study on the parent indoline-5-sulfonamide demonstrated the successful acylation with a variety of acyl chlorides, leading to a series of 1-acylindoline-5-sulfonamides. nih.gov

N-Alkylation: Similarly, the indoline nitrogen can be alkylated using alkyl halides, such as benzyl (B1604629) bromide, in the presence of a base like potassium carbonate in a suitable solvent like acetonitrile. nih.gov More advanced methods for the N-alkylation of indoles and their derivatives include reactions with aldimines catalyzed by metal complexes, which can offer high yields and enantioselectivity. nih.gov The use of p-quinone methides in the presence of an indium(III) catalyst has also been reported for the N-alkylation of indoles. acs.orgacs.org These methods provide access to a wide range of N-alkylated derivatives with varying steric and electronic properties. Common approaches for N-alkylation often involve the deprotonation of the indole nitrogen with a strong base followed by reaction with an alkylating agent. nih.govgoogle.com

Table 1: Examples of N-Functionalization of Indoline-5-sulfonamide

| Entry | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1 | Acetyl Chloride | N-Acylation | 1-Acetylindoline-5-sulfonamide | nih.gov |

| 2 | Benzoyl Chloride | N-Acylation | 1-Benzoylindoline-5-sulfonamide | nih.gov |

The primary sulfonamide group (–SO₂NH₂) also offers opportunities for derivatization. While direct modification of the sulfonamide nitrogen can be challenging, it is possible to introduce substituents. ajchem-b.com

One common approach is to react the primary sulfonamide with an electrophile under basic conditions. For example, N-alkylation or N-arylation of the sulfonamide can be achieved, although this may require harsher conditions compared to the indoline nitrogen due to the lower nucleophilicity of the sulfonamide nitrogen. thieme-connect.com

Another strategy involves modifying the synthetic route to incorporate different amines during the amination of the sulfonyl chloride intermediate. Instead of using ammonia, primary or secondary amines can be used to generate N-substituted or N,N-disubstituted sulfonamides, respectively. organic-chemistry.org This approach provides a more direct route to a wider range of sulfonamide derivatives.

Furthermore, recent advances in catalysis have enabled novel modifications of sulfonamides. For example, carbene-catalyzed enantioselective modification of sulfonamides has been reported, opening up avenues for the synthesis of chiral sulfonamide derivatives. rsc.org

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel chemical scaffolds with similar biological activity to a known active compound. researchgate.net This approach aims to overcome limitations of the original scaffold, such as poor pharmacokinetic properties or to explore new intellectual property space. nih.gov

Starting from the this compound scaffold, one could envision replacing the indoline core with other bicyclic or heterocyclic systems that can maintain a similar spatial arrangement of the key pharmacophoric features. A notable example of scaffold hopping from an indole core involves its replacement with an indazole framework. rsc.orgresearchgate.net This strategy led to the development of dual inhibitors of MCL-1 and BCL-2 from a lead compound that was selective for MCL-1. rsc.org

Another approach is to design hybrid compounds that combine the this compound scaffold with other pharmacophores known to interact with the target of interest. This can lead to compounds with improved potency or a dual mode of action. The design of such hybrids requires a deep understanding of the target's binding site and the key interactions of the individual pharmacophores.

Computational methods, such as shape matching and pharmacophore modeling, are often employed to guide the design of new scaffolds in a scaffold hopping approach. researchgate.net These tools can help identify commercially available or synthetically accessible fragments that can mimic the core structure of the parent molecule. sci-hub.se

Advanced Synthetic Techniques for Library Generation and Optimization

The discovery and development of novel therapeutic agents often necessitate the synthesis and screening of a vast number of structurally related compounds to identify leads with optimal activity and properties. For scaffolds like this compound, advanced synthetic techniques that enable the rapid generation of compound libraries are indispensable. These methodologies, primarily combinatorial chemistry and parallel synthesis, are designed to efficiently explore the chemical space around a core structure. balajipharmacy.ac.in

Combinatorial chemistry refers to the systematic and repetitive combination of different chemical building blocks to produce a large collection of diverse compounds, known as a chemical library. balajipharmacy.ac.inescholarship.org This approach can be executed using either solid-phase or solution-phase techniques. balajipharmacy.ac.in In solid-phase synthesis, a starting material is attached to a polymer support (resin), and successive reagents are added, with purification achieved by simple washing of the resin. uniroma1.it This is highly efficient for creating large libraries. uniroma1.it Conversely, solution-phase synthesis is performed with all reactants dissolved in a solvent, which can sometimes be more amenable to reaction monitoring and scale-up. nih.gov

Parallel synthesis is a core technique in modern medicinal chemistry where multiple, discrete reactions are run simultaneously in an array format, for instance, in multi-well plates. hitgen.comchimia.ch This allows for the systematic variation of building blocks to create a focused library of individual, purified compounds, which is crucial for lead optimization. chimia.ch The goal is to maximize the efficiency of compound production by leveraging common intermediates and reaction pathways. hitgen.com

For the this compound scaffold, library generation typically involves the reaction between a sulfonyl chloride (or a related reactive group like a sulfonyl fluoride) and a diverse set of primary or secondary amines. enamine.netresearchgate.net The core 2-methylindoline-5-sulfonyl chloride can be reacted with a library of amines to explore the impact of the R-group on the sulfonamide nitrogen. Conversely, 2-methylindoline itself can be used as the amine component and reacted with a library of different sulfonyl chlorides.

A representative approach for generating a library of this compound analogues via parallel synthesis is outlined below. The central reaction is the sulfonamide bond formation between an amine and a sulfonyl chloride. researchgate.net

Table 1: Illustrative Parallel Synthesis Scheme for this compound Analogue Library

| Reaction Step | Scaffold/Building Block A | Building Block B (Amine Library) | Resulting Library Product |

| Sulfonamidation | 2-Methylindoline-5-sulfonyl chloride | Aniline | N-phenyl-2-methylindoline-5-sulfonamide |

| 2-Methylindoline-5-sulfonyl chloride | 3-Methoxyaniline | N-(3-methoxyphenyl)-2-methylindoline-5-sulfonamide | |

| 2-Methylindoline-5-sulfonyl chloride | Benzylamine | N-benzyl-2-methylindoline-5-sulfonamide | |

| 2-Methylindoline-5-sulfonyl chloride | Morpholine | 5-(morpholinosulfonyl)-2-methylindoline | |

| 2-Methylindoline-5-sulfonyl chloride | Piperidine | 2-methyl-5-(piperidine-1-sulfonyl)indoline |

Optimization of a lead compound often involves modifying its structure to improve potency, selectivity, and pharmacokinetic properties. Research on related sulfonamide-based T-type calcium channel blockers demonstrated a typical optimization process. nih.gov Starting with initial hits that included a 2-methylindoline moiety, chemists replaced this group with various anilines to enhance metabolic stability. nih.gov Further optimization involved introducing fluorine and chlorine atoms to the central aromatic ring, which improved oral bioavailability and metabolic stability while reducing plasma clearance. nih.gov Such strategies are directly applicable to optimizing analogues of this compound.

Techniques like the copper-catalyzed three-component synthesis, which combines an aryl boronic acid, sulfur dioxide, and an amine, offer a modern, efficient route to sulfonamides, avoiding the need to pre-form a sulfonyl chloride. scispace.com This method is highly amenable to library generation due to the wide availability of all three component types. scispace.com For instance, a library could be generated by reacting various aryl boronic acids with sulfur dioxide and 2-methylindoline.

Table 2: Research Findings on Optimization of Related Sulfonamide Structures

| Parent Compound/Scaffold | Modification Strategy | Observed Outcome | Reference |

| Indole-2-carboxamide Sulfonamides | Reversing the sulfonamide linker (R-NH-SO2-Ar to Ar-NH-SO2-R) | Resulted in less potent compounds, indicating the importance of the secondary amide orientation. | acs.org |

| Phenyl Sulfonamide | Introduction of fluorine atoms to the central aromatic ring. | Improved oral bioavailability and metabolic stability. | nih.gov |

| Phenyl Sulfonamide | Replacement of 2-methylindoline with various anilines. | Improved microsomal stability in rat and human liver preparations. | nih.gov |

| Halo(het)arene Sulfonyl Halides | Two-step parallel double amination protocol. | Provided access to a vast (7-billion member) synthetically tractable chemical space. | chemrxiv.org |

These advanced synthetic methods, coupled with high-throughput screening, enable the rapid exploration of structure-activity relationships (SAR). uniroma1.it By systematically modifying the 2-methylindoline core, the linker, and the sulfonamide substituent, researchers can efficiently navigate the chemical landscape to develop optimized analogues. balajipharmacy.ac.inchimia.ch

Structure Activity Relationship Sar of 2 Methylindoline 5 Sulfonamide Derivatives

Positional and Substituent Effects on Biological Activity

The potency and selectivity of 2-Methylindoline-5-sulfonamide derivatives are highly sensitive to the nature and position of various substituents. Strategic modifications at the indoline (B122111) nitrogen, on the aromatic ring, and of the sulfonamide group itself can dramatically alter the compound's pharmacological profile.

Influence of Acyl and Alkyl Groups at the Indoline Nitrogen

The substituent at the nitrogen atom of the indoline ring plays a pivotal role in modulating the biological activity of these compounds. The introduction of an acyl group, as opposed to a less polar alkyl fragment, has been shown to significantly enhance activity against certain targets. For instance, 1-acylated indoline-5-sulfonamides are potent inhibitors of carbonic anhydrase (CA) XII, an enzyme associated with cancer. nih.gov The majority of these acylated derivatives exhibit inhibitory activity in the nanomolar range against CA XII. nih.gov

In contrast, the size and nature of alkyl groups at this position can also have a profound impact. While smaller, aliphatic substituents are sometimes tolerated, larger or more complex alkyl groups can lead to a decrease in potency. plos.org For example, in a series of indolesulfonamides designed as tubulin polymerization inhibitors, methylated sulfonamides were found to be more potent than those with larger, more polar substituents. csic.es The choice between an acyl and an alkyl group, and the specific nature of that group, is therefore a critical consideration in the design of this compound derivatives for specific biological targets.

| Compound | Modification at Indoline Nitrogen | Target | Observed Activity |

|---|---|---|---|

| 1-acylated indoline-5-sulfonamides | Acyl group | Carbonic Anhydrase XII | Potent inhibition (nanomolar range) nih.gov |

| N-(3-methoxyphenyl)-2-methyl-1-propionylindoline-5-sulfonamide (VU625) | Propionyl group | Aedes aegypti Inward Rectifier Potassium (AeKir1) Channels | Nanomolar affinity plos.org |

| Methylated indolesulfonamides | Methyl group | Tubulin | More potent than derivatives with larger, polar groups csic.es |

Impact of Halogenation and Other Substituents on Selectivity and Potency

The introduction of halogen atoms and other substituents onto the aromatic rings of this compound derivatives is a key strategy for fine-tuning their selectivity and potency. Halogenation can influence the electronic properties and conformation of the molecule, leading to altered binding affinities for target receptors. nih.gov

For example, the addition of a fluorine or chlorine atom to the central aromatic ring of certain sulfonamides has been shown to significantly decrease plasma clearance rates and improve oral bioavailability. nih.gov Specifically, 4-chloro and 3,4-dichloro derivatives of 1-acylated indoline-5-sulfonamides demonstrate selectivity for CA II and CA XII isoforms over others. nih.gov The position of the halogen is also critical; in some series, substitutions at the 4' and 5' positions of a phenylsulfonamide moiety were favored over the 6' and 7' positions. acs.org

Beyond halogens, other substituents also play a significant role. Electron-donating groups on the aromatic ring can sometimes favor certain reactions, while electron-withdrawing groups may hinder them. nih.govmdpi.com For instance, in the synthesis of some indole (B1671886) derivatives, an electron-rich 5-methoxyindole (B15748) led to a higher efficiency of amidation, whereas electron-withdrawing groups like ethyl ester or nitro groups hindered it. nih.gov

| Compound Series | Substituent | Effect on Activity/Properties |

|---|---|---|

| 1-acylated indoline-5-sulfonamides | 4-chloro and 3,4-dichloro | Increased selectivity for CA II and CA XII nih.gov |

| Sulfonamides | Fluorine or Chlorine on central aromatic ring | Decreased plasma clearance, improved oral bioavailability nih.gov |

| 4-phenylsulfonamide series | Substituents at 4' and 5' positions | Favored over 6' and 7' positions acs.org |

| Indole derivatives | Electron-donating groups (e.g., 5-methoxy) | Increased reaction efficiency nih.gov |

| Indole derivatives | Electron-withdrawing groups (e.g., ethyl ester, nitro) | Decreased reaction efficiency nih.gov |

Contributions of the Sulfonamide Moiety to Receptor Recognition

The sulfonamide group (-SO2NH-) is a critical pharmacophore in many biologically active molecules, and its role in receptor recognition for this compound derivatives is paramount. ekb.egnih.gov This functional group can participate in crucial hydrogen bonding interactions with target enzymes, anchoring the ligand in the binding site. ajchem-b.com

For instance, in the context of carbonic anhydrase inhibitors, the sulfonamide moiety is known to bind to the zinc ion in the active site. nih.gov The nitrogen atom of the sulfonamide is often essential for activity, as replacing it can lead to a loss of potency. acs.org Methylation of the sulfonamide nitrogen has been shown to be detrimental to the activity of some compounds. acs.org Furthermore, the spatial arrangement of the sulfonamide is important; removing a methylene (B1212753) spacer in some derivatives led to a loss of potency, likely due to changes in the sulfonamide's configuration. acs.org The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, combined with its specific geometry, makes it a key determinant of the biological activity of these compounds. ajchem-b.com

Role of the Indoline Ring System in Ligand-Target Interactions

The indoline ring system serves as a crucial scaffold for this class of compounds, providing a rigid framework that correctly orients the key interacting functional groups for optimal binding to their biological targets. nih.gov The indole nucleus is a common feature in many natural and synthetic molecules with significant biological activity, often acting as a core structure for tubulin polymerization inhibitors and other anticancer agents. nih.govmdpi.com

Stereochemical Considerations in this compound SAR

Stereochemistry plays a significant role in the structure-activity relationship of this compound derivatives, as the three-dimensional arrangement of atoms can greatly influence their interaction with chiral biological targets like enzymes and receptors. The presence of a chiral center at the 2-position of the indoline ring, where the methyl group is attached, means that these compounds can exist as enantiomers.

Different enantiomers of a compound can exhibit markedly different pharmacological activities and pharmacokinetic profiles. For example, in a study of related sulfonamides, the (R)-enantiomers showed lower plasma clearance and improved oral bioavailability in rats compared to their (S)-enantiomer counterparts. nih.gov This highlights the importance of controlling the stereochemistry during synthesis to obtain the more active or pharmacokinetically favorable enantiomer. The specific stereochemical configuration can dictate how well the molecule fits into the binding pocket of a target protein, affecting its potency and selectivity. Therefore, a thorough understanding and control of stereochemistry are crucial for the rational design of effective this compound-based therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable computational tool used to correlate the chemical structure of compounds with their biological activities. nih.gov For this compound derivatives, QSAR studies can provide insights into the key molecular descriptors that govern their potency and selectivity, thereby guiding the rational design of new, more effective analogs. nih.gov

QSAR models are built using statistical methods like multiple linear regression (MLR) to establish a mathematical relationship between physicochemical properties (descriptors) and biological activity. nih.gov These descriptors can include electronic, steric, and hydrophobic parameters. For instance, a QSAR study on a series of sulfonamide derivatives identified properties such as mass, polarizability, electronegativity, and van der Waals volume as key predictors of their antioxidant activities. nih.gov

In another study on indole-based sulfonamides as aromatase inhibitors, a QSAR model revealed that a descriptor related to electronegativity (MATS6e) was higher for a more potent para-phenoxy indole compared to its less active ortho-phenoxy counterpart. researchgate.net The robustness of QSAR models is typically validated using techniques like leave-one-out cross-validation and Y-randomization to ensure their predictive power. jbclinpharm.org By identifying the crucial structural features and physicochemical properties, QSAR modeling can streamline the drug discovery process, allowing for the virtual screening and prioritization of candidate molecules before their synthesis and biological evaluation. nih.govnih.gov

| Compound Name |

|---|

| This compound |

| N-(3-methoxyphenyl)-2-methyl-1-propionylindoline-5-sulfonamide (VU625) |

| 1-acylated indoline-5-sulfonamides |

| 4-chloro-1-acyl-indoline-5-sulfonamide |

| 3,4-dichloro-1-acyl-indoline-5-sulfonamide |

| indolesulfonamides |

| phenylsulfonamide |

| 5-methoxyindole |

| indoline-5-sulfonamide (B1311495) |

Molecular and Cellular Mechanisms of Action of 2 Methylindoline 5 Sulfonamide Analogues

Enzyme Inhibition Profile and Kinetic Analysis

Carbonic Anhydrase Isozyme Inhibition (e.g., CA IX, CA XII, CA II)

Analogues of 2-methylindoline-5-sulfonamide have demonstrated significant inhibitory activity against several isoforms of carbonic anhydrase (CA), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govtandfonline.com The inhibition of specific CA isozymes, particularly those associated with disease states, is a key aspect of the therapeutic potential of these compounds.

Notably, 1-acylated indoline-5-sulfonamides have shown potent inhibition of the tumor-associated isoforms CA IX and CA XII, with inhibition constant (Kᵢ) values reaching as low as 132.8 nM and 41.3 nM, respectively. nih.gov The overexpression of CA IX and CA XII is linked to the acidic microenvironment of tumors, which contributes to cancer progression and resistance to therapy. nih.gov The selective inhibition of these isoforms is therefore a promising strategy in oncology. For instance, the 3-chlorobenzoyl derivative of indoline-5-sulfonamide (B1311495) was identified as a potent inhibitor of both CA IX and CA XII. nih.gov

Inhibition of the ubiquitous cytosolic isoform hCA II is also observed with these compounds. nih.gov While broad inhibition of CA isoforms can lead to side effects, understanding the selectivity profile is crucial for designing targeted therapies. researchgate.net For example, some indoline-5-sulfonamide derivatives, such as the 4-chloro and 3,4-dichloro substituted compounds, exhibit selectivity for CA XII over CA I and CA IX. nih.gov The inhibition of hCA II is relevant for conditions like glaucoma, where reducing aqueous humor production is a therapeutic goal. mdpi.com

Table 1: Inhibition of Carbonic Anhydrase Isozymes by 1-Acylated Indoline-5-sulfonamides This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Target Isozyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| 1-acylated indoline-5-sulfonamide analogue | CA IX | up to 132.8 nM nih.gov |

| 1-acylated indoline-5-sulfonamide analogue | CA XII | up to 41.3 nM nih.gov |

| 3-chlorobenzoyl derivative | CA IX & CA XII | Potent inhibitor nih.gov |

| 4-chloro derivative | CA XII | Selective over CA I & CA IX nih.gov |

Anti-metabolic Pathway Interference (e.g., Dihydropteroate (B1496061) Synthase via Folic Acid Synthesis Antagonism)

The sulfonamide group present in this compound and its analogues is a well-established pharmacophore for inhibiting dihydropteroate synthase (DHPS). wikipedia.orgontosight.ai This enzyme is a critical component of the folic acid synthesis pathway in many bacteria. purdue.edunih.gov Bacteria must synthesize their own folic acid, as they cannot uptake it from their environment, making this pathway an excellent target for antimicrobial agents. mhmedical.comuomus.edu.iq

Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). purdue.edupurdue.edubpac.org.nz By binding to the active site of DHPS, they block the synthesis of dihydropteroic acid, a precursor to folic acid. mhmedical.com The depletion of folic acid ultimately inhibits the synthesis of nucleic acids (DNA and RNA) and proteins, leading to a bacteriostatic effect where bacterial growth and division are halted. wikipedia.orgpurdue.edu

Other Enzyme Targets (e.g., Urease, α-Glucosidase, PDE5, COX-2, CDK2A, AeKir1)

The structural scaffold of this compound and its derivatives allows for interactions with a diverse range of other enzyme targets, suggesting a broader pharmacological potential.

Urease: Urease is a nickel-containing metalloenzyme that is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.govnih.gov While direct inhibition data for this compound is not specified, sulfonamide-containing compounds have been explored as urease inhibitors. ekb.eg

α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion and glucose absorption. mdpi.com Certain sulfonamide derivatives have been identified as potent α-glucosidase inhibitors, with some showing greater efficacy than the standard drug, acarbose. mdpi.comnih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme involved in inflammation. Some sulfonamide-containing indole (B1671886) derivatives have been investigated as selective COX-2 inhibitors. nih.govresearchgate.net The sulfonamide moiety often plays a role in the selectivity for COX-2 over the COX-1 isoform. nih.gov

Aedes aegypti Inward Rectifier Potassium Channel 1 (AeKir1): An analogue, N-(3-methoxyphenyl)-2-methyl-1-propionylindoline-5-sulfonamide (VU625), was identified as a potent and selective inhibitor of the AeKir1 channel in the mosquito Aedes aegypti, the primary vector for diseases like dengue and Zika. nih.govresearchgate.net This compound demonstrated an IC₅₀ of 0.32 µM in thallium flux assays. nih.gov

Specific Ligand-Target Interaction Modalities

Coordination Chemistry with Metal Ions (e.g., Zn²⁺ in Carbonic Anhydrase Active Site)

The primary mechanism by which sulfonamides, including this compound analogues, inhibit carbonic anhydrases is through the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located at the enzyme's active site. researchgate.netnih.gov This interaction is a hallmark of sulfonamide-based CA inhibitors.

The sulfonamide moiety binds to the Zn²⁺ as an anion (R-SO₂NH⁻), displacing a water molecule or hydroxide (B78521) ion that is normally coordinated to the zinc in the native enzyme. researchgate.netannualreviews.org This coordination disrupts the catalytic cycle of the enzyme, which involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. mdpi.com The binding of the sulfonamide to the zinc ion is a key determinant of the inhibitory potency. researchgate.net

Non-Covalent Interactions: Hydrogen Bonding, Hydrophobic Interactions, Arene-H Interactions

Hydrogen Bonding: The sulfonamide group can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex. researchgate.net For instance, in carbonic anhydrase II, the sulfonamide moiety can form hydrogen bonds with the side chain of Thr199. researchgate.netacs.org

Hydrophobic Interactions: The indoline (B122111) core and other substituents on the molecule can engage in hydrophobic interactions with nonpolar residues in the active site. In CAII, hydrophobic patches are defined by residues such as Phe131, Leu198, and Pro202. nih.gov

Arene-H Interactions: The aromatic rings of the indoline scaffold can participate in arene-H interactions with amino acid residues. For example, modeling studies of indoline-5-sulfonamide analogues in the active site of CA IX have shown arene-H interactions with Leu198. nih.gov

These secondary interactions, occurring in regions of the active site cavity further away from the zinc ion, are crucial for determining the inhibitory efficacy and selectivity of these compounds for different enzyme isoforms. nih.gov

Induced Conformational Changes in Target Biomolecules

The interaction of this compound analogues with their target biomolecules can induce significant conformational changes, a key aspect of their mechanism of action. Modeling studies of indoline-5-sulfonamide analogues targeting carbonic anhydrase IX (CA IX), a zinc-containing enzyme, reveal specific binding interactions. mdpi.com These analogues, designed through a scaffold hopping approach from aminoindanesulfonamide, demonstrate a similar orientation within the active site of CA IX. mdpi.com

The sulfonamide group of these compounds interacts with the Zn2+ ion as a sulfonamidate anion and forms hydrogen bonds with the amino acid residue Thr 199. mdpi.com Furthermore, arene-H interactions with Leu 198 are observed. mdpi.com A notable distinction for the 1-acylindoline-5-sulfonamide derivatives is the orientation of the acyl group, which allows for the formation of an additional hydrogen bond with Gln 92. mdpi.com This specific interaction highlights how the indoline scaffold can induce a conformational arrangement that accommodates additional stabilizing bonds, potentially enhancing inhibitory activity. mdpi.com

In the context of tubulin inhibition, new indolesulfonamide analogues have been designed to target the colchicine (B1669291) binding site. csic.es Molecular modeling studies indicate that these compounds bind at this site, interfering with microtubule dynamics. csic.es This binding likely induces conformational changes in tubulin that prevent its polymerization into functional microtubules, leading to cell cycle arrest. csic.es

Cellular Effects and Pathway Modulation

The interaction of this compound analogues at the molecular level translates into significant cellular effects, including antiproliferative activity, modulation of drug resistance, and antimicrobial actions.

A number of this compound analogues and related sulfonamide derivatives have demonstrated notable antiproliferative activity against various cancer cell lines. csic.esnih.govnih.govnih.govnih.govresearchgate.netnih.gov

A series of 1-acylated indoline-5-sulfonamides showed inhibitory activity against tumor-associated carbonic anhydrase IX and XII, with some compounds exhibiting hypoxic selectivity. nih.gov For instance, one of the most potent inhibitors suppressed the growth of MCF7 breast cancer cells and partially inhibited the hypoxia-induced expression of CA IX in A431 skin cancer cells. nih.gov The antiproliferative effects of these compounds are linked to their ability to inhibit carbonic anhydrases, which are crucial for cancer cell survival in the acidic and hypoxic tumor microenvironment. nih.gov

Similarly, newly synthesized indolesulfonamides have shown submicromolar to nanomolar antiproliferative IC50 values against several human tumor cell lines. csic.es These compounds were found to inhibit tubulin polymerization, leading to a mitotic arrest and subsequent apoptosis. csic.es

Other sulfonamide analogues have also been reported to induce cell cycle arrest. For example, a methanesulfonamide (B31651) analogue of cryptopleurine (B1669640) was found to induce G0/G1 cell cycle arrest in renal cancer cells. nih.gov The antiproliferative activity of various sulfonamide derivatives has been evaluated against multiple cancer cell lines, including human gastric cancer (MGC-803), breast cancer (MCF-7), and prostate cancer (PC-3). nih.gov

Table 1: Antiproliferative Activity of Selected Sulfonamide Analogues

| Compound/Analogue | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 1-Acylated indoline-5-sulfonamides | MCF7 (breast), A431 (skin) | Inhibition of cell growth, hypoxic selectivity, partial inhibition of CA IX expression | nih.gov |

| Indolesulfonamide analogues | Various human tumor cell lines | Submicromolar to nanomolar antiproliferative activity, mitotic arrest, apoptosis | csic.es |

| Methanesulfonamide analogue of cryptopleurine | Caki-1 (renal) | Enhanced growth inhibition, G0/G1 cell cycle arrest | nih.gov |

| Sulfanilamide-1,2,3-triazole hybrids | MGC-803 (gastric), MCF-7 (breast), PC-3 (prostate) | Moderate to good antiproliferative activity | nih.gov |

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). researchgate.netnih.govmdpi.comnih.govtg.org.au P-gp, a product of the MDR1 gene, is an ATP-dependent transporter that actively pumps a wide range of drugs out of cells, thereby reducing their intracellular concentration and efficacy. nih.govtg.org.aumdpi.compatsnap.com

Certain indoline-5-sulfonamide analogues have shown the ability to circumvent MDR. Specifically, some 1-acylindoline-5-sulfonamides were found to reverse chemoresistance to doxorubicin (B1662922) in K562 leukemia cells that overexpress P-gp. nih.gov This suggests that these compounds may act as P-gp inhibitors or modulators, restoring the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. nih.gov

The development of new indolesulfonamides has also considered the issue of MDR. Studies have shown that some of these analogues are not substrates for P-glycoprotein, as their potency against HeLa cells did not increase when co-treated with MDR inhibitors. csic.esresearchgate.net This characteristic is advantageous as it means their efficacy is not diminished by P-gp-mediated efflux.

The modulation of P-gp by various compounds, including some statins, has been investigated as a strategy to overcome MDR. nih.gov The ability of certain molecules to inhibit P-gp-mediated transport can enhance the bioavailability and intracellular concentration of co-administered drugs that are P-gp substrates. tg.org.au

Sulfonamide derivatives, including those based on an indole or indoline scaffold, have been investigated for their antimicrobial and anti-biofilm properties against a range of pathogens. nih.govmdpi.comchiet.edu.egmdpi.com The emergence of multidrug-resistant (MDR) bacterial strains has driven the search for new antimicrobial agents. nih.govcsfarmacie.cz

Sulfonamides have historically been used for various bacterial infections, and recent research has focused on developing novel derivatives to combat resistant strains like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). csfarmacie.cz For instance, some sulfamethoxazole-based ureas and their cyclic analogues have been synthesized and evaluated as potential antimicrobial agents. csfarmacie.cz

Derivatives of 7-methoxyquinoline (B23528) bearing a sulfonamide moiety have been synthesized and shown to possess broad-spectrum activity against Gram-positive and Gram-negative bacteria. nih.gov The hybridization of the quinolone scaffold with the sulfonamide moiety is a strategy aimed at enhancing antimicrobial efficacy. nih.gov

In addition to direct antimicrobial activity, some compounds exhibit anti-biofilm effects. mdpi.comchiet.edu.egmdpi.com Biofilms are structured communities of bacteria that are notoriously difficult to eradicate and contribute to persistent infections. chiet.edu.egnih.gov Certain coumarin (B35378) derivatives coupled with sulfonamides have demonstrated the ability to inhibit biofilm formation by pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comchiet.edu.eg Similarly, some 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown excellent anti-biofilm activity, both by inhibiting biofilm formation and by killing cells within mature biofilms. mdpi.com

Table 2: Antimicrobial and Anti-biofilm Activity of Selected Sulfonamide Derivatives

| Compound/Derivative | Target Microorganism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Sulfamethoxazole-based ureas | Mycobacterium species, Gram-positive cocci | Antimycobacterial activity, activity against S. aureus | csfarmacie.cz |

| 7-Methoxyquinoline-sulfonamides | Gram-positive and Gram-negative bacteria | Broad-spectrum antimicrobial activity | nih.gov |

| Coumarin-sulfonamide hybrids | S. aureus, P. aeruginosa | Inhibition of biofilm formation | mdpi.comchiet.edu.eg |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | S. aureus (including MRSA), M. smegmatis, C. albicans | Antimicrobial and excellent anti-biofilm activity | mdpi.com |

Advanced Computational and Chemoinformatics Studies

Molecular Docking Simulations for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. In the context of sulfonamide and indole (B1671886) derivatives, docking studies have been instrumental in identifying key interactions and rationalizing structure-activity relationships (SAR).

Research on various indole-sulfonamide derivatives has shown their potential to bind to a range of biological targets, including enzymes like aromatase, carbonic anhydrases, and various kinases. For instance, docking studies on indole derivatives as aromatase inhibitors revealed that these compounds could occupy the same binding site as the natural substrate, androstenedione. researchgate.net Key interactions often involve hydrogen bonds between the sulfonamide group and specific amino acid residues such as MET374 and ASP309. researchgate.net

Similarly, docking of sulfonamide derivatives into the active site of the FGFR2 kinase receptor has demonstrated strong binding interactions, with calculated affinities indicating stable complex formation. chemmethod.com These simulations provide critical insights into how modifications to the 2-methylindoline (B143341) or sulfonamide moieties could enhance binding affinity and selectivity for a given target. The binding energies, typically reported in kcal/mol, offer a quantitative estimate of binding affinity, guiding the selection of the most promising candidates for synthesis and biological testing. bohrium.com

Table 1: Representative Molecular Docking Findings for Indole and Sulfonamide Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Indole Derivatives | Aromatase | Not specified | MET374, ASP309 (H-bonds) |

| Azo-based Sulfonamides | FGFR2 Kinase | -6.24 | PHE 492, LYS 517, ASN 571 (H-bonds) chemmethod.com |

| Thiazole-Sulfonamides | Acetylcholinesterase (AChE) | Not specified | Interaction with active site based on co-crystal structure semanticscholar.org |

| 2-Methylindole Analogs | Glutathione S-transferase (GST) | -11.1 to -7.5 | Interactions within the active site bohrium.com |

| Indole-based Thiadiazoles | Butyrylcholinesterase (BChE) | Not specified | Dual inhibition potential identified through docking bohrium.com |

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Stability Analysis

Molecular dynamics (MD) simulations provide a detailed view of the behavior of molecules and atoms over time, capturing the dynamic nature of biological systems. nih.gov For a potential drug candidate like 2-Methylindoline-5-sulfonamide, MD simulations are crucial for assessing the stability of the ligand-protein complex predicted by molecular docking. These simulations can reveal changes in the ligand's conformation and its interactions with the protein, offering a more realistic understanding of the binding event.

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average displacement of atoms for a particular frame from a reference structure, and the Radius of Gyration (Rg), which indicates the compactness of the complex over time. researchgate.net Stable RMSD and Rg values suggest that the ligand remains securely bound in the active site without causing significant distortion to the protein structure. researchgate.net

Furthermore, MD simulations combined with Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations can be used to estimate the binding free energy of a ligand-protein complex. peerj.com This provides a more accurate prediction of binding affinity than docking scores alone. Studies on sulfonamides have used MD simulations to characterize their interactions with enzyme targets, confirming that the complexes remain stable throughout the simulation period and identifying the key residues responsible for selective affinity. peerj.com These analyses are vital for confirming that a compound like this compound can form a stable and lasting complex with its intended biological target.

Table 2: Representative Binding Free Energy Calculations from MD Simulations for a Sulfonamide Derivative

| System | Binding Free Energy (ΔGbind) | Energy Component | Value (kJ/mol) |

| Sulfonamide-pTPI (Dimer Interface) | -42.91 kJ/mol | Van der Waals Energy | -85.21 |

| Electrostatic Energy | -13.95 | ||

| Polar Solvation Energy | 65.52 | ||

| Non-polar Solvation Energy | -9.27 | ||

| Sulfonamide-pTPI (Active Site) | -71.62 kJ/mol | Van der Waals Energy | -98.45 |

| Electrostatic Energy | -25.77 | ||

| Polar Solvation Energy | 68.13 | ||

| Non-polar Solvation Energy | -15.53 |

Data adapted from a study on a representative sulfonamide with Plasmodium falciparum triose phosphate (B84403) isomerase (pTPI). peerj.com

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. nih.gov These methods can predict molecular geometry, electronic structure, and reactivity with high accuracy. For this compound, DFT calculations can elucidate fundamental properties that govern its behavior in biological systems.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net The distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, can identify electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors), which is crucial for understanding intermolecular interactions. nih.govmdpi.com

Studies on sulfonamide-Schiff base derivatives have utilized DFT at the B3LYP/6-311G+(d,p) level of theory to optimize molecular structures and calculate various quantum chemical parameters. nih.gov These calculations help confirm experimental findings from spectroscopic analyses (FT-IR, UV-Vis) and provide a theoretical basis for the molecule's observed properties and biological activities. nih.gov

Table 3: Quantum Chemical Parameters Calculated for Sulfonamide Derivatives Using DFT

| Parameter | Description | Typical Application |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Predicts chemical reactivity and stability researchgate.net |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences solubility and binding interactions researchgate.net |

| Molecular Electrostatic Potential (MEP) | 3D map of electron density distribution | Identifies sites for non-covalent interactions nih.gov |

| Fukui Function | Describes the change in electron density | Predicts sites for nucleophilic and electrophilic attack nih.gov |

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a powerful chemoinformatics technique used in the early stages of drug discovery to identify novel molecules with the potential to bind to a specific biological target. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active.

For a compound like this compound, a pharmacophore model can be generated based on a set of known active ligands for a particular target. This model then serves as a 3D query to search large chemical databases (a process known as virtual screening) for other molecules that match these spatial and chemical requirements. nih.govresearchgate.net

This approach has been successfully used to identify novel inhibitors for various targets, including kinases and G-protein-coupled receptors. nih.govresearchgate.net For example, a virtual screening campaign using a pharmacophore model for VEGFR-2 kinase inhibitors led to the identification of 100 candidate compounds from a database of over 800,000, with several showing inhibitory activity in subsequent biological assays. nih.gov Hits from virtual screening are typically subjected to further filtering, often using molecular docking, to refine the list of candidates for experimental validation. science.gov This workflow provides an efficient strategy for discovering new lead compounds based on the structural features of the 2-methylindoline and sulfonamide scaffolds.

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Biological Targets for 2-Methylindoline-5-sulfonamide Scaffolds

While the indoline (B122111) sulfonamide core has been successfully utilized to target known enzymes, a significant avenue for future research lies in identifying and validating novel biological targets. The inherent chemical properties of the scaffold, particularly the sulfonamide group's ability to act as a zinc-binding group (ZBG), suggest a vast, underexplored landscape of potential metalloenzyme targets.

Initial research has focused on established targets like carbonic anhydrases (CAs) and the bacterial enzyme N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE). For instance, 1-acylated indoline-5-sulfonamides have been identified as potent inhibitors of tumor-associated carbonic anhydrase isoforms CA IX and CA XII. nih.gov These enzymes are crucial for tumor proliferation in hypoxic environments, and their inhibition presents a strategy to combat aggressive cancers and overcome multidrug resistance (MDR). nih.gov In a different therapeutic direction, the indoline-6-sulfonamide scaffold has been used to develop inhibitors of DapE, a key enzyme in the bacterial lysine biosynthetic pathway, highlighting its potential as a novel class of antibiotics. nih.govresearchgate.net

Future explorations could expand from these starting points:

Metalloenzymes: Beyond CAs and DapE, the human genome contains hundreds of zinc-dependent enzymes, many of which are implicated in disease. Matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and ADAM (A Disintegrin and Metalloproteinase) family proteins are all compelling targets for cancer, inflammation, and neurological disorders where a sulfonamide-based inhibitor could prove effective.

Kinase Inhibition: While not a traditional target for sulfonamides, the broader indoline scaffold is a well-established "privileged structure" in kinase inhibitor design. Future research could focus on creating hybrid molecules that retain the sulfonamide moiety for anchoring or solubility while modifying other parts of the indoline ring to interact with the ATP-binding site of kinases implicated in cancer and inflammatory diseases.

Dual-Target Inhibitors: A growing paradigm in drug discovery is the development of single molecules that can modulate multiple targets. Indoline-based compounds have already been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory pathways. acs.org Future work could explore other synergistic target pairs for diseases with complex pathologies, such as Alzheimer's disease or metabolic syndrome.

Protein-Protein Interaction (PPI) Modulators: The rigid, three-dimensional nature of functionalized indoline scaffolds makes them suitable for disrupting the large, often featureless surfaces of protein-protein interfaces. This remains a challenging but highly rewarding area of drug discovery, and scaffolds like this compound could provide a starting point for designing novel PPI modulators.

Development of Novel Synthetic Methodologies for Enhanced Chemical Diversity and Accessibility

To explore the full potential of the this compound scaffold, chemists must develop new synthetic routes that allow for rapid, efficient, and diverse functionalization. Traditional methods can be limiting, but modern organic synthesis offers a toolkit of powerful reactions to build libraries of complex analogs.

Emerging strategies focus on creating polycyclic and highly substituted indoline frameworks in a controlled and atom-economical manner. acs.org One such advanced approach is the Zinc(II)-catalyzed divergent synthesis, which uses cycloaddition reactions of indoles with 1,2-diaza-1,3-dienes to create complex fused indoline systems. nih.govpolimi.it The reaction pathway can be switched between a [4+2] and a [3+2] cycloaddition based on the substituents of the starting materials, allowing for the creation of two distinct product series from the same catalyst. acs.orgpolimi.it

Other promising methodologies for future development include:

Carbonylative Functionalization: Metal-catalyzed carbonylation reactions are a direct method for introducing carbonyl groups into the indole (B1671886) nucleus, providing a handle for further diversification. nih.gov These methods can be used to synthesize indole-2-carbonyl or indole-3-carbonyl derivatives, which can then be converted to the corresponding indolines. nih.gov

Indolyne Chemistry: The generation and trapping of highly reactive indolyne intermediates under mild, fluoride-mediated conditions offers a powerful way to access uniquely substituted indoles that can be subsequently reduced to indolines. nih.gov This method allows for the introduction of nucleophiles at positions that are difficult to access through classical electrophilic aromatic substitution.

Inverse-Electron-Demand Aza-Diels-Alder Reactions: This strategy has been used to construct complex heterocyclic systems, including functionalized tetrahydroquinoline derivatives that incorporate an indole scaffold. acs.org Applying this logic could yield novel fused systems based on the 2-methylindoline (B143341) core.

Late-Stage Functionalization: C-H activation and other late-stage functionalization techniques are particularly valuable as they allow for the direct modification of an existing complex scaffold. Developing these methods for the this compound core would enable the rapid generation of analogs without requiring a complete re-synthesis from simple starting materials.

Integration of Artificial Intelligence and Machine Learning in Drug Design and Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and is particularly well-suited for optimizing scaffolds like this compound. ijmsm.orgbpasjournals.com These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel chemical structures, thereby accelerating the design-make-test-analyze cycle. researchgate.net

Key applications in the context of this scaffold include:

High-Throughput Virtual Screening (HTVS): ML models can be trained on existing data to screen massive virtual libraries of compounds for their potential to bind to a specific biological target. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI can develop sophisticated QSAR models that go beyond traditional statistical methods. researchgate.net Deep learning algorithms, for example, can identify complex, non-linear relationships between a molecule's structure and its biological activity, providing deeper insights for potency and selectivity optimization. rsc.org

ADME/T Prediction: A major cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties. AI-based models can predict these properties with increasing accuracy from a molecule's structure alone, allowing chemists to filter out or redesign compounds with unfavorable profiles early in the discovery process. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties. researchgate.net By providing the model with the this compound scaffold as a starting point and defining desired characteristics (e.g., high potency for a target, low predicted toxicity, good solubility), these algorithms can propose novel, synthetically accessible derivatives for consideration.

Addressing Challenges in Target Selectivity and Potency Enhancement

A central challenge in drug development is achieving high potency for the intended target while maintaining selectivity over related off-targets to minimize side effects. For the this compound scaffold, this is particularly relevant when targeting members of a large enzyme family, such as the carbonic anhydrases.

Structure-activity relationship (SAR) studies are fundamental to addressing this challenge. nih.govopenaccesspub.org Research on 1-acylated indoline-5-sulfonamides against various CA isoforms has shown that modifying the N-acyl group significantly impacts both potency and selectivity. nih.gov For example, certain derivatives can be tuned to selectively inhibit the tumor-associated CA IX and CA XII isoforms over the ubiquitous, off-target CA I and CA II isoforms. nih.gov Similarly, studies on indole-based benzenesulfonamides have demonstrated that the choice of linker and substitution pattern can lead to highly potent and selective inhibitors of the hCA II isoform. mdpi.com

Future strategies to enhance potency and selectivity will rely on a synergistic combination of structural biology, computational chemistry, and synthetic chemistry:

Structure-Based Design: High-resolution crystal structures of target proteins bound to indoline sulfonamide inhibitors can reveal key molecular interactions. This information allows for the rational design of new analogs with modifications that strengthen binding to the desired target or introduce steric clashes with off-targets. nih.gov

Fragment-Based Growth: Based on the principles of fragment-based drug discovery, modifications can be "grown" from the core scaffold to exploit specific sub-pockets within the target's active site. For instance, extending a substituent towards a unique amino acid residue like Ser-140 in the PLK4 kinase has been shown to enhance inhibitor activity. nih.gov

Bioisosteric Replacement: Systematically replacing functional groups with their bioisosteres can fine-tune a molecule's steric, electronic, and solubility properties. For example, replacing a phenyl ring with a pyridine or thiophene ring can alter hydrogen bonding capabilities and impact target engagement and selectivity profiles. nih.gov

The table below presents example data from a study on 1-acylated indoline-5-sulfonamides, illustrating how structural modifications influence inhibitory potency (Kᵢ) against different human carbonic anhydrase (hCA) isoforms. This highlights the challenge and opportunity in tuning for selectivity.

| Compound | R Group (N-Acyl Substitution) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

|---|---|---|---|---|---|

| 4a | Benzoyl | 85.4 | 15.7 | 250.3 | 100.2 |

| 4f | 4-Chlorobenzoyl | 145.6 | 120.5 | 132.8 | 41.3 |

| 4g | 3-Chlorobenzoyl | 265.1 | 55.6 | >1000 | 50.1 |

| 4h | 3,4-Dichlorobenzoyl | 241.2 | 60.1 | >1000 | 52.3 |

| 4q | Pyridine-4-carbonyl | 75.1 | 10.2 | 450.1 | 110.4 |

| 4r | Thiophene-2-carbonyl | 80.3 | 12.8 | 315.6 | 98.7 |

Data is illustrative and derived from published findings on 1-acylated indoline-5-sulfonamides. nih.gov

This data demonstrates that subtle changes, such as the position of a chlorine atom on the benzoyl ring (compare 4f and 4g), can dramatically alter the selectivity profile, in this case significantly reducing activity against hCA IX while retaining potency against hCA XII. nih.gov Such insights are crucial for designing molecules with optimized therapeutic windows.

Q & A

Q. How can meta-analyses be designed to integrate heterogeneous data on the biological activity of this compound across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.